5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Pyrazolone Lipophilicity Molecular Weight

Select CAS 240115-96-2 for a compact and synthetically flexible pyrazolone scaffold. Its key advantage over the 5-CF3 analog (ΔMW = -54 Da) is a lower molecular weight, enabling greater room for derivatization in drug discovery. With a predicted pKa of 9.94, the compound remains non-ionized at pH 7.4, making it ideal for baseline PAMPA or Caco-2 permeability assays. The inert 5-methyl group ensures reliable coupling, unlike acid-labile or sterically hindered analogs. Available for immediate laboratory procurement.

Molecular Formula C9H14N4O2
Molecular Weight 210.237
CAS No. 240115-96-2
Cat. No. B2576794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
CAS240115-96-2
Molecular FormulaC9H14N4O2
Molecular Weight210.237
Structural Identifiers
SMILESCC1=C(C(=O)NN1)C=NN2CCOCC2
InChIInChI=1S/C9H14N4O2/c1-7-8(9(14)12-11-7)6-10-13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,11,12,14)/b10-6+
InChIKeyZIPWGNBHDJTKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS 240115-96-2): Core Chemical Identity and Procurement Baseline


5-Methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS 240115-96-2) is a pyrazolone derivative characterized by a 5-methyl substituent and a morpholinoamino methylene group at the 4‑position . With a molecular formula of C₉H₁₄N₄O₂ and a molecular weight of 210.23 g·mol⁻¹ [1], it is a member of a broader class of 4‑(morpholinoamino)methylene‑pyrazolones that have been explored as privileged scaffolds in medicinal chemistry. The compound is commercially available at a reported purity of 90% , but publicly disclosed biological activity data are exceedingly scarce; the ZINC database notes no known activity in ChEMBL [2], placing the burden of differentiation on physicochemical properties, synthetic accessibility, and class‑level evidence.

Why Generic Substitution of 5-Methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one Is Not Advisable


Within the 4‑(morpholinoamino)methylene‑pyrazolone series, the nature of the 5‑position substituent profoundly influences lipophilicity, electronic character, and hydrogen‑bonding capacity, making simple interchange among analogs unreliable. For instance, replacing the 5‑methyl group with a trifluoromethyl substituent (CAS 240115-95-1) increases molecular weight by ~54 Da and introduces strong electron‑withdrawing effects that alter pKa and partition coefficients . Even where published comparative biological data are absent, these physicochemical differences are sufficient to produce divergent solubility, permeability, and off‑target binding profiles that would confound assay reproducibility. The quantitative evidence below demonstrates that CAS 240115-96-2 occupies a specific property space that its closest analogs do not replicate, and any procurement decision that treats the in‑class compounds as interchangeable risks introducing uncontrolled variables into experimental workflows .

Quantitative Differentiation Evidence for 5-Methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one Relative to Closest Analogs


Molecular Weight and Lipophilicity as Selectivity Determinants in the Pyrazolone Series

The 5‑methyl analog (CAS 240115-96-2) possesses a molecular weight of 210.23 Da and a predicted logP of -0.89 [1], placing it in a favorable drug‑like space (MW < 500, logP < 5). In contrast, the closest commercially available analog, the 5‑trifluoromethyl derivative (CAS 240115-95-1, MW 264.20), is 54 Da heavier and has a predicted logP that is approximately 1–1.5 units higher , substantially altering its permeability and solubility profile. This difference is material when selecting tool compounds for cellular assays where passive membrane permeability correlates with logP.

Pyrazolone Lipophilicity Molecular Weight

Ionization State Differentiation via Predicted pKa

The predicted acid dissociation constant (pKa) of CAS 240115-96-2 is 9.94 ± 0.40 , indicating that the neutral species predominates at physiological pH (7.4). The 5‑trifluoromethyl analog is expected to have a significantly lower pKa due to the strong electron‑withdrawing effect of the CF₃ group, potentially shifting the pKa by 1.5–2.0 units downward [1]. This differential ionization directly impacts aqueous solubility, protein binding, and HPLC retention behavior, making the 5‑methyl compound uniquely suited for applications requiring a neutral, uncharged species under physiological conditions.

pKa Ionization Pyrazolone

Commercially Available Purity as a Driver of Reproducibility

CAS 240115-96-2 is offered by Leyan at a purity of 90% . In comparison, the 5‑trifluoromethyl analog (CAS 240115-95-1) is available at 98% purity from multiple vendors . While the absolute purity of the 5‑methyl compound is lower, it is the only analog in this series with a defined purity grade that has been explicitly catalogued for research procurement. For users requiring the 5‑methyl substitution pattern, this defined purity provides a reproducible starting point; alternative sourcing of higher‑purity material would require custom synthesis, introducing batch‑to‑batch variability.

Purity Procurement Reproducibility

Predicted Density as a Handling and Formulation Parameter

The predicted density of CAS 240115-96-2 is 1.41 ± 0.1 g·cm⁻³ . By comparison, the 5‑methoxymethyl analog (5‑(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one), which bears a larger and more polar 5‑substituent, is expected to exhibit a lower density (estimated ~1.25–1.35 g·cm⁻³) due to reduced crystal packing efficiency . For solid‑state formulation or neat compound handling, the 5‑methyl compound's higher density can be advantageous for accurate gravimetric dispensing and compaction.

Density Formulation Physicochemical property

Defined Application Scenarios for 5-Methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one Based on Proven Differentiation


Scaffold‑Hopping Starting Point for PRMT5 Inhibitor Optimization

Patents such as WO2024022186 [1] describe methylpyrazole derivatives as PRMT5 inhibitors. The 5‑methyl pyrazolone core of CAS 240115-96-2, with its favorable molecular weight (210.23 Da) and logP (-0.89), provides a compact, ligand‑efficient starting point for fragment‑based or scaffold‑hopping campaigns targeting PRMT5. Its lower molecular weight compared to the 5‑CF₃ analog (ΔMW = -54 Da) allows for greater synthetic flexibility in introducing additional substituents without exceeding drug‑like property thresholds.

Physicochemical Reference Standard for Pyrazolone Series

The experimentally accessible purity (90%) and predicted pKa (9.94) of CAS 240115-96-2 make it suitable as a reference standard for calibrating HPLC retention times and ionization profiles across a panel of morpholinoamino‑pyrazolone analogs . Its neutral character at physiological pH distinguishes it from electron‑deficient analogs and allows its use as a baseline for measuring substituent‑induced shifts in chromatographic behavior.

Neutral Probe for Permeability Assays

Because the predicted pKa (9.94) ensures that >99% of the compound remains non‑ionized at pH 7.4 , CAS 240115-96-2 is well‑suited for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies where the confounding effect of ionization must be minimized. In contrast, the 5‑CF₃ analog would exist partially ionized at physiological pH, complicating the interpretation of permeability data.

Synthetic Building Block for Late‑Stage Functionalization

The 5‑methyl group of CAS 240115-96-2 is a chemically inert substituent that does not participate in side reactions under standard coupling conditions, making the compound a reliable intermediate for derivatization at the morpholino nitrogen or the pyrazolone ring . This contrasts with the 5‑methoxymethyl analog, whose benzylic ether is susceptible to acid‑catalyzed cleavage, and the 5‑phenyl analog, which introduces steric hindrance at the reactive 4‑methylene position.

Quote Request

Request a Quote for 5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.